3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O2 and its molecular weight is 346.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0632815 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds containing the 1,2,4-oxadiazole moiety, similar to the one , have been studied for their potential in treating various diseases. The antimicrobial and anticancer properties of these compounds have been a particular focus of research. For instance, derivatives of 1,2,4-oxadiazole have shown promising antimicrobial activity against a range of microorganisms. Additionally, certain oxadiazole derivatives have been identified as potent apoptosis inducers, showing significant activity against breast and colorectal cancer cell lines. This highlights their potential as anticancer agents, with the ability to induce apoptosis in tumor cells being a valuable trait for cancer therapeutics (Zhang et al., 2005).
Enzyme Inhibition for Tuberculosis Treatment
Another research avenue explores the enzyme inhibition capabilities of oxadiazole derivatives for the treatment of tuberculosis. Specifically, compounds featuring the 1,2,4-oxadiazole ring have been designed to inhibit Mycobacterium tuberculosis DNA gyrase, a critical enzyme for bacterial DNA replication. These inhibitors have shown promising results in vitro, indicating potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).
Antioxidant Activity
The antioxidant properties of certain oxadiazole derivatives have also been explored, with some compounds exhibiting potent antioxidant activities. This is significant for the development of treatments for diseases caused by oxidative stress. The ability to scavenge free radicals and protect against oxidative damage can make these compounds valuable in treating or preventing conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer (Tumosienė et al., 2019).
Development of Fluorescent pH Sensors
Additionally, oxadiazole derivatives have been used to create fluorescent pH sensors. These sensors can undergo reversible changes in their emission properties in response to pH variations, making them useful tools in biological research and medical diagnostics. The development of such sensors showcases the versatility of oxadiazole derivatives beyond therapeutic applications, highlighting their potential in chemical sensing technologies (Yang et al., 2013).
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-13-12(2-1-8-19-13)14-21-16(24-22-14)15(23)20-9-7-10-3-5-11(18)6-4-10/h1-6,8H,7,9H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNKVQHFUDYHJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(=O)NCCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.